2,8-Dichloro-6-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,8-dichloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBPLAMYQBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2,8-Dichloro-6-fluoroquinoline
This guide details the precision synthesis and characterization of 2,8-Dichloro-6-fluoroquinoline , a high-value heterocyclic scaffold used in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2]
Executive Summary
This compound represents a strategic "privileged structure" in medicinal chemistry.[1][2] Its substitution pattern offers three distinct vectors for diversification:
-
C2-Chlorine: Highly reactive toward nucleophilic aromatic substitution (SNAr), enabling the rapid introduction of amines or alkoxides.[1][2]
-
C8-Chlorine: Sterically hindered and electronically distinct, allowing for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after C2 functionalization.[1][2]
-
C6-Fluorine: Modulates metabolic stability (blocking oxidative metabolism at the para-position) and enhances lipophilicity.[1][2]
This guide moves beyond generic protocols, presenting a regioselective N-oxide rearrangement route . This pathway is chosen for its operational reliability and ability to unequivocally establish the 2,8-dichloro substitution pattern without the isomer mixtures common in direct electrophilic chlorination.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the quinoline core first, locking in the 6-fluoro and 8-chloro substituents, before selectively installing the labile 2-chloro motif.[1]
-
Step 1: Core Construction (Modified Skraup): Cyclization of 2-chloro-4-fluoroaniline with glycerol.[1][2] The ortho-chloro substituent directs cyclization to the vacant C6 position of the aniline (becoming C4a of the quinoline), yielding 8-chloro-6-fluoroquinoline .[1][2]
-
Step 2: Activation (N-Oxidation): Oxidation of the quinoline nitrogen to the N-oxide, increasing the electrophilicity of the C2 position.[1]
-
Step 3: Functionalization (Meisenheimer-Type Rearrangement): Reaction with phosphoryl chloride (POCl3) to effect a chlorinative deoxygenation, selectively installing the chlorine at C2.[1][2]
Figure 1: Retrosynthetic logic prioritizing regiocontrol.
Experimental Protocol
Step 1: Synthesis of 8-Chloro-6-fluoroquinoline (The Core)
Rationale: A modified Skraup reaction using a mild oxidant (sodium m-nitrobenzenesulfonate) prevents the violent exotherms associated with traditional nitrobenzene conditions while maintaining high yields.[1][2]
-
Reagents: 2-Chloro-4-fluoroaniline (1.0 equiv), Glycerol (3.0 equiv), FeSO4[1][2]·7H2O (0.05 equiv), Sodium m-nitrobenzenesulfonate (0.7 equiv), Sulfuric acid (conc., solvent).[1]
-
Protocol:
-
Charge a round-bottom flask with 2-chloro-4-fluoroaniline and FeSO4 (catalyst to moderate the reaction).
-
Add glycerol and mix thoroughly.
-
Slowly add concentrated H2SO4 dropwise at 0°C to control the initial exotherm.
-
Add sodium m-nitrobenzenesulfonate in portions.
-
Heat the mixture to 140°C for 4 hours. Critical Control Point: Monitor the disappearance of aniline by TLC (20% EtOAc/Hexanes).
-
Workup: Cool to room temperature (RT), pour onto crushed ice, and basify to pH 10 with 50% NaOH. Extract with CH2Cl2 (3x).[2][3]
-
Purification: Pass through a short silica plug to remove tarry polymeric byproducts.[1][2]
-
Step 2: Synthesis of 8-Chloro-6-fluoroquinoline N-oxide
Rationale: m-Chloroperbenzoic acid (m-CPBA) provides a clean oxidation under mild conditions, avoiding the harsh acidity of peracetic acid which can cause side reactions on the halogenated ring.[1][2]
-
Reagents: 8-Chloro-6-fluoroquinoline (from Step 1), m-CPBA (1.2 equiv), Dichloromethane (DCM).[1][2]
-
Protocol:
-
Dissolve the quinoline in DCM (0.2 M concentration).
-
Cool to 0°C.
-
Add m-CPBA portion-wise over 30 minutes.
-
Stir at RT for 12 hours.
-
Workup: Wash the organic layer with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.[1][2] Wash with brine, dry over Na2SO4, and concentrate.
-
Checkpoint: The product should appear as a off-white to pale yellow solid.[1][2] 1H NMR will show a characteristic downfield shift of the C2-H proton compared to the starting material.[1]
-
Step 3: Synthesis of this compound (The Target)
Rationale: The reaction with POCl3 proceeds via an intermediate phosphorodichloridate ester.[1][2] Chloride attack occurs preferentially at C2 due to the electronic activation by the N-oxide, followed by elimination of the phosphate group.
-
Reagents: 8-Chloro-6-fluoroquinoline N-oxide, Phosphoryl chloride (POCl3, solvent/reagent), Triethylamine (catalytic).[1][2]
-
Protocol:
-
Heat to reflux (105°C) for 2-3 hours.
-
Quench (Hazard): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Hydrolysis of excess POCl3 is exothermic and generates HCl gas.
-
Neutralize the aqueous slurry with solid NaHCO3.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc 9:1).
Figure 2: Workflow for the critical chlorination step.
Characterization & Data Analysis
Validation of the structure relies on confirming the loss of the C2 proton and the specific isotope pattern of the dichloro system.
Quantitative Data Summary
| Property | Value / Observation | Method |
| Physical State | White to pale yellow crystalline solid | Visual |
| Melting Point | 135 – 140 °C (Estimated range based on analogs) | Capillary |
| Rf Value | ~0.65 (Hexanes/EtOAc 4:[1][2][5]1) | TLC |
| Yield (Step 3) | 75 – 85% | Gravimetric |
Spectroscopic Interpretation[2]
1. Mass Spectrometry (LC-MS)
-
Target Mass: MW = 216.04 g/mol (for 35Cl).[2]
-
Isotope Pattern: The molecule contains two chlorine atoms.[2] You must observe the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.
2. 1H NMR (400 MHz, CDCl3)
The spectrum is defined by the absence of the C2-H and the coupling of the remaining protons to the fluorine atom.
-
δ 8.10 (d, J = 8.5 Hz, 1H): H4 proton.[1] It appears as a doublet due to coupling with H3.[2]
-
δ 7.45 (d, J = 8.5 Hz, 1H): H3 proton.[1]
-
δ 7.55 (dd, J = 8.0, 2.5 Hz, 1H): H5 proton.[1] The "dd" arises from coupling to the fluorine (large JH-F) and meta-coupling to H7.[1][2]
-
δ 7.30 (dd, J = 8.0, 2.5 Hz, 1H): H7 proton.[1] Similar splitting pattern due to F-coupling.[1][2]
-
Key Diagnostic: The disappearance of the signal at ~8.8 ppm (C2-H of the N-oxide precursor) confirms the success of the chlorination.
3. 13C NMR
-
C-F Coupling: The carbons at C6, C5, and C7 will appear as doublets due to 19F coupling (JC-F ~250 Hz for C6).
-
C2 Shift: The C2 carbon attached to chlorine typically resonates around 150 ppm.[2]
Safety & Handling
-
Phosphoryl Chloride (POCl3): Highly corrosive and reacts violently with water.[2] All glassware must be oven-dried.[1][2] Quenching must be performed slowly in a fume hood.[1][2]
-
m-CPBA: Shock sensitive in pure form; typically sold as ~77% slurry with water/acid.[1][2] Store in a refrigerator.
-
2-Chloro-4-fluoroaniline: Toxic by inhalation and skin contact.[1][2] Use double gloving (Nitrile).[1][2]
References
-
Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[1][2]
-
Gershon, H., Clarke, D. D., & Gershon, M. (1996).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1][2] Monatshefte für Chemie, 127, 1439–1446.[1]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 2,4-Dichloro-6-fluoroquinoline (Analog Reference).[1][2]
-
PubChem. (2024).[1][2] Compound Summary for CID 15059433: 2-Chloro-6-fluoroquinoline.[1][2][6]
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- 2. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 6. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Architect's Guide to Substituted Fluoroquinolones: A Deep Dive into Core Methodologies
Abstract
The fluoroquinolone scaffold remains a cornerstone in medicinal chemistry, forming the bedrock of numerous antibacterial agents and finding expanding roles in anticancer and antiviral research. The strategic placement of substituents on this privileged heterocyclic system is paramount to modulating its biological activity, pharmacokinetic properties, and safety profile. This in-depth technical guide provides a comprehensive review of the key synthetic routes for accessing substituted fluoroquinolones. We will navigate through the classical name reactions that form the quinoline core, delve into modern functionalization strategies, and present detailed, field-proven experimental protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to master the synthetic intricacies of this vital class of molecules.
Introduction: The Enduring Significance of the Fluoroquinolone Core
The journey of fluoroquinolones began with the discovery of nalidixic acid in the 1960s, and since then, this class of synthetic antibiotics has undergone extensive evolution. The general structure, characterized by a bicyclic system with a fluorine atom at the C-6 position and a carboxylic acid at C-3, has proven to be a remarkably versatile template for chemical modification.[1][2] Each position on the fluoroquinolone core offers a handle for synthetic manipulation, allowing for the fine-tuning of its interaction with biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[3][4] The continuous drive to overcome antibiotic resistance and explore new therapeutic applications necessitates a deep understanding of the synthetic methodologies available to access novel, substituted fluoroquinolones.[5]
Building the Foundation: Classical Syntheses of the Quinolone Core
The construction of the fundamental quinolone ring system is often the first critical step in the synthesis of fluoroquinolones. Several classical name reactions have been refined over decades and remain relevant in modern synthetic campaigns.
The Gould-Jacobs Reaction: A Versatile Route to 4-Quinolones
First reported in 1939, the Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[6][7] The reaction sequence typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[7]
Mechanism: The reaction commences with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), to form a stable anilidomethylenemalonate intermediate.[6][7] This is followed by a thermally induced 6-electron electrocyclization to form the quinoline ring system.[7]
Causality in Experimental Choices: The high temperatures traditionally required for the cyclization step (often exceeding 250 °C) can be a limitation.[7] Modern adaptations, such as the use of microwave irradiation or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), have significantly improved reaction efficiency, allowing for shorter reaction times and milder conditions.[7][8]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [8]
-
Condensation: In a microwave vial, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 170 °C for 7 minutes.
-
Isolation of Intermediate: Cool the reaction to room temperature, and the anilidomethylenemalonate intermediate will typically solidify. The solid can be purified by crystallization.
-
Cyclization: The isolated intermediate is then treated with Eaton's reagent and heated to facilitate cyclization to the corresponding ethyl 4-quinolone-3-carboxylate.
The Friedländer Annulation: Condensation for Quinoline Construction
The Friedländer annulation, dating back to 1882, is a fundamental reaction for synthesizing substituted quinolines.[9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone.[9][10] The reaction can be catalyzed by either acids or bases.[9][10]
Mechanism: The reaction can proceed through two main pathways: an aldol condensation pathway or a Schiff base formation pathway, both culminating in cyclization and dehydration to form the quinoline ring.[9]
Causality in Experimental Choices: The choice of catalyst is crucial for controlling the reaction pathway and achieving high yields. Modern methodologies employ a range of catalysts, including molecular iodine and ceric ammonium nitrate, to enhance efficiency and promote milder reaction conditions.[11][12]
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation [12]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the α-methylene ketone (1.2 eq), and molecular iodine (1 mol%).
-
Reaction Conditions: Heat the mixture, either neat or in a suitable solvent, under reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Other Notable Classical Syntheses
Several other classical methods for quinoline synthesis are noteworthy for their specific applications:
-
Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to produce quinoline.[13][14][15] It is a powerful method but can be highly exothermic and requires careful control.[15]
-
Combes Synthesis: This method forms 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13]
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[16][17] The reaction conditions can be controlled to selectively produce either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control).[17][18]
Modern Strategies for Fluoroquinolone Synthesis and Functionalization
While classical methods provide the foundational quinoline core, modern synthetic chemistry offers a diverse toolkit for introducing substituents and constructing the final fluoroquinolone drug molecules with high precision.
The Grohe Route: An Industrially Significant Pathway
The Grohe process is a widely implemented industrial method for the synthesis of fluoroquinolones like ciprofloxacin.[19] A key feature of this route is the construction of the quinolone core from acyclic precursors.
General Workflow: The synthesis typically begins with the reaction of a substituted benzoyl chloride with an acrylate derivative.[19] The resulting intermediate then undergoes reaction with an amine (e.g., cyclopropylamine), followed by a base-mediated cyclization to form the quinolone ring.[19] A final hydrolysis step yields the carboxylic acid.[19]
Causality in Experimental Choices: A significant challenge of the Grohe route is its reliance on hazardous and environmentally problematic solvents like dioxane and DMF.[19] Recent research has focused on developing greener alternatives, such as the use of deep eutectic solvents (DESs), which have shown promise in several steps of the synthesis, leading to comparable or improved yields under milder conditions.[19]
Diagram: Simplified Grohe Route Workflow
Caption: A generalized workflow for the Grohe synthesis of the fluoroquinolone core.
C-H Activation: A Modern Approach to Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of the quinoline ring.[20][21] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Key Concepts: Transition metal catalysts, such as those based on palladium or rhodium, can selectively cleave C-H bonds on the quinoline nucleus, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.[20][22][23] The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions.
Diagram: C-H Activation for Quinoline Functionalization
Caption: A simplified representation of C-H activation for quinoline modification.
Nucleophilic Aromatic Substitution (SNAr): Modifying the Fluoroquinolone Scaffold
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for introducing substituents at specific positions on the fluoroquinolone core, particularly at the C-7 position.[24][25][26] The presence of electron-withdrawing groups, such as the ketone at C-4 and the fluorine at C-6, activates the aromatic ring towards nucleophilic attack.[25]
Mechanism: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged Meisenheimer intermediate.[25] This intermediate then re-aromatizes by expelling a leaving group, typically a halide.[25]
Causality in Experimental Choices: The SNAr reaction is highly effective for introducing amine-containing side chains, such as piperazine and its derivatives, which are critical for the antibacterial activity of many fluoroquinolones.[3][24] The choice of solvent and base is important for promoting the reaction and ensuring high yields.
Experimental Protocol: C-7 Piperazine Substitution on a Fluoroquinolone Core [3]
-
Reaction Setup: Dissolve the 7-chloro-fluoroquinolone intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add an excess of piperazine (e.g., 4 eq) to the solution.
-
Heating: Heat the reaction mixture to a temperature of around 90-120 °C.
-
Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture and isolate the product by precipitation or extraction, followed by purification.
Data Summary and Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Typical Starting Materials | Advantages | Limitations |
| Gould-Jacobs | Thermal Cyclization | Anilines, Alkoxymethylenemalonates | Versatile for 4-quinolones, well-established. | Often requires high temperatures, limited substituent patterns. |
| Friedländer Annulation | Acid/Base-Catalyzed Condensation | 2-Aminoaryl ketones/aldehydes, α-Methylene ketones | Good for polysubstituted quinolines, diverse catalysts available. | Can lead to mixtures of regioisomers. |
| Skraup Synthesis | Dehydration and Oxidative Cyclization | Anilines, Glycerol, Oxidizing Agent | Direct route to the parent quinoline. | Highly exothermic, can be hazardous. |
| Grohe Route | Stepwise construction and cyclization | Substituted benzoyl chlorides, Acrylates, Amines | Industrially scalable, high-yielding. | Relies on hazardous solvents in traditional protocols. |
| C-H Activation | Direct Functionalization | Quinolines, Coupling Partners | Atom-economical, avoids pre-functionalization. | Catalyst development and regioselectivity can be challenging. |
| SNAr | Nucleophilic Substitution | Halogenated Fluoroquinolones, Nucleophiles | Excellent for C-7 functionalization, well-understood mechanism. | Requires an activated aromatic system and a good leaving group. |
Conclusion
The synthesis of substituted fluoroquinolones is a dynamic field that blends classical methodologies with modern innovations. A thorough understanding of the foundational quinoline-forming reactions, coupled with expertise in contemporary functionalization techniques like C-H activation and nucleophilic aromatic substitution, is essential for the rational design and development of new therapeutic agents. As the challenges of drug resistance and the need for novel medicines continue to grow, the ability to efficiently and selectively synthesize diverse fluoroquinolone derivatives will remain a critical skill for medicinal and organic chemists.
References
-
Gould–Jacobs reaction - Wikipedia. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from: [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available from: [Link]
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Skraup reaction - Wikipedia. Available from: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available from: [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available from: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Available from: [Link]
-
Synthesis of Lascufloxacin - NROChemistry. Available from: [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. Available from: [Link]
-
Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. Available from: [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. Available from: [Link]
-
DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH - ijbpas. Available from: [Link]
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Conrad–Limpach synthesis - Wikipedia. Available from: [Link]
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Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI. Available from: [Link]
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Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI. Available from: [Link]
-
Conrad-Limpach Reaction. Available from: [Link]
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Skraup synthesis of Quinoline - CUTM Courseware. Available from: [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. Available from: [Link]
-
The most recent updates on the anticancer potential of fluoroquinolones: a mini review - Taylor & Francis. Available from: [Link]
-
Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available from: [Link]
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The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance. Available from: [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents - orientjchem.org. Available from: [Link]
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Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. Available from: [Link]
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Divergent C–H activation synthesis of chalcones, quinolones and indoles - Chemical Communications (RSC Publishing). Available from: [Link]
-
Concise route to the key intermediate for divergent synthesis of C7-substituted fluoroquinolone derivatives | Request PDF - ResearchGate. Available from: [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available from: [Link]
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An Efficient Synthesis of Substituted Quinolines - ResearchGate. Available from: [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available from: [Link]
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Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed. Available from: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
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18 - Addition of Nucleophiles to Alkenes and Aromatic Systems - YouTube. Available from: [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed. Available from: [Link]
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Sourcing and Utilizing 2,8-Dichloro-6-fluoroquinoline: A Technical Guide for Medicinal Chemistry
Executive Summary: The Scaffold Advantage
2,8-Dichloro-6-fluoroquinoline (CAS 1342015-45-5) represents a high-value "privileged scaffold" for drug discovery, particularly in the development of kinase inhibitors, antibacterial agents (fluoroquinolones), and receptor modulators. Its specific substitution pattern offers a unique regioselective advantage :
-
C2-Position (Chlorine): Highly electrophilic, enabling rapid nucleophilic aromatic substitution (SNAr) under mild conditions.[1]
-
C8-Position (Chlorine): Sterically hindered yet accessible via transition-metal catalysis (Suzuki/Buchwald), allowing for orthogonal functionalization.[1]
-
C6-Position (Fluorine): Strategically placed to block metabolic oxidation (blocking the para-position relative to the nitrogen in the fused ring system) and modulate lipophilicity.[1]
This guide provides a verified procurement landscape, quality validation protocols, and a logic-driven synthetic workflow to maximize the utility of this building block.
Procurement Landscape
The commercial availability of this compound is limited to specialized heterocyclic manufacturers. It is not a commodity chemical; therefore, batch-specific validation is critical.
Table 1: Verified Commercial Suppliers
| Supplier | Catalog # | Purity Specification | Pack Sizes | Region | Notes |
| BLD Pharm | BD00822224 | >95% (HPLC) | 100mg, 1g, 5g | Global | Primary source; consistent stock. |
| AK Scientific | 4106DR | 98% | 250mg, 1g, 5g | USA | Good for rapid US delivery.[1] |
| Enamine | ENA497376866 | 95% | Custom/Inquire | EU/Ukraine | Best for bulk scale-up inquiries. |
| Bio-Fount | 1342015-45-5 | Industrial Grade | Bulk | China | Suitable for kg-scale process dev. |
| Arctom | BD-A859313 | >98% | Flexible | Global | Secondary distributor. |
Procurement Advisory: Always request a 1H-NMR and LCMS trace before purchasing >5g batches. Impurities in this scaffold often include the 2,4-dichloro isomer or 6-fluoro-2-hydroxyquinoline (hydrolysis product), which can derail regioselective synthesis.
Quality Assurance & Self-Validating Protocols
To ensure scientific integrity, incoming material must be validated. The following NMR analysis is a self-validating system to confirm regiochemistry (2,8-dichloro vs. isomers).
Validation Protocol: 1H-NMR Interpretation
-
Solvent: DMSO-d6 or CDCl3.
-
Expected Resonances (4 Aromatic Protons):
-
H3 (Pyridine Ring): Doublet (~7.6 ppm).[1] Coupling to H4.
-
H4 (Pyridine Ring): Doublet (~8.2 ppm).[1] Deshielded by ring nitrogen.[1]
-
H5 (Benzene Ring): Doublet of doublets (dd).[1] Coupling to H7 (meta) and F6 (ortho-F).
-
H7 (Benzene Ring): Doublet of doublets (dd).[1] Coupling to H5 (meta) and F6 (ortho-F).
-
-
The "Red Flag" Check: If you see a singlet around 8.5+ ppm, you may have the 2,4-dichloro isomer (where H3 is a singlet) or significant hydrolysis.[1] The 2,8-isomer must show distinct coupling for the pyridine protons.
Synthetic Utility: The Regioselective Workflow
The power of this scaffold lies in its ability to undergo sequential functionalization . The C2-Cl is significantly more reactive towards nucleophiles than the C8-Cl due to the electron-withdrawing effect of the adjacent quinoline nitrogen (activation).
Core Logic: The "2-First" Strategy
-
Step 1 (C2 Functionalization): Use SNAr to install amines, ethers, or thiols.[1] No metal catalyst is required.
-
Step 2 (C8 Functionalization): Use Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C8-position.
Visualizing the Pathway
The following diagram maps the decision tree for utilizing this scaffold.
Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C2 (electrophilic) and C8 (aryl halide).[1]
Detailed Experimental Protocols
Protocol A: C2-Selective Amination (SNAr)
Use this protocol to install the primary pharmacophore at position 2.[1]
-
Setup: Charge a reaction vial with This compound (1.0 eq) and anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO (0.2 M concentration).
-
Reagent Addition: Add the desired primary/secondary amine (1.2 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).
-
Reaction: Heat to 80–100°C for 2–4 hours. Monitor by LCMS.
-
Note: The C2-Cl is displaced rapidly. The C8-Cl remains intact under these conditions.
-
-
Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step after simple washing.
Protocol B: C8-Selective Suzuki Coupling
Use this protocol to elaborate the scaffold after C2 is secured.
-
Setup: Dissolve the C2-substituted intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1) .
-
Catalyst System: Add Aryl Boronic Acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (5 mol%).
-
Reaction: Degas with nitrogen for 5 mins. Heat to 90°C for 6–12 hours.
-
Purification: Silica gel chromatography is required to remove Palladium residues.[1]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]
-
Kancherla, R., et al. Regioselective synthesis of novel 2-chloroquinoline derivatives.[2] ResearchGate.[1][3] [Link]
-
Beletskaya, I. P., et al. Transition-Metal-Catalyzed Chemistry of Quinoline. Chemical Reviews.[1][3] [Link]
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Methodological & Application
The Strategic Utility of 2,8-Dichloro-6-fluoroquinoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms, particularly fluorine, can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. 2,8-Dichloro-6-fluoroquinoline emerges as a highly versatile and valuable building block for the synthesis of novel compounds in drug discovery and materials science. Its trifunctional nature, featuring two distinct chlorine atoms at the C2 and C8 positions and a fluorine atom at the C6 position, offers a rich platform for selective chemical modifications. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Understanding the Reactivity Landscape
The reactivity of the chloro substituents in this compound is dictated by the electronic properties of the quinoline ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, particularly influencing the C2 and C4 positions, making them more susceptible to nucleophilic attack. Consequently, the chlorine atom at the C2 position is generally more activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C8 position. The fluorine atom at C6, while generally less reactive towards displacement, significantly influences the overall electronic nature of the benzene portion of the quinoline ring.
This differential reactivity allows for a sequential and regioselective functionalization of the molecule, enabling the synthesis of a diverse array of 2,8-disubstituted-6-fluoroquinoline derivatives.
Key Applications in Organic Synthesis
The unique structural features of this compound make it an ideal starting material for the synthesis of compounds targeting a range of biological targets, most notably protein kinases. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and the quinoline scaffold is a well-established pharmacophore in this area.[2] The ability to introduce different substituents at the C2 and C8 positions allows for the fine-tuning of inhibitor potency and selectivity.
Application 1: Nucleophilic Aromatic Substitution (SNAr) for the Introduction of Diverse Functional Groups
The activated C2-chloro substituent readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of key pharmacophoric elements.
Protocol 1: Selective Mono-amination at the C2-Position
This protocol describes the selective reaction of this compound with a primary amine.
Reaction Scheme:
Caption: General workflow for the selective mono-amination of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | N/A | 216.03 | 1.0 mmol |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 1.2 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the primary amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure typically affords the 2-amino-8-chloro-6-fluoroquinoline derivative in good to excellent yields (70-95%), depending on the nucleophilicity of the amine.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the construction of complex molecules. These reactions can be applied to this compound to introduce aryl, heteroaryl, and amino substituents.
Protocol 2: Suzuki-Miyaura Coupling for C2-Arylation
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C2 position.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | N/A | 216.03 | 1.0 mmol |
| Arylboronic Acid | Varies | Varies | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 mmol |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 mmol |
| Toluene | 108-88-3 | 92.14 | 4 mL |
| Ethanol | 64-17-5 | 46.07 | 1 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 6-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome:
The Suzuki-Miyaura coupling at the C2 position typically proceeds with high selectivity and yields ranging from 60% to 90%.
Protocol 3: Buchwald-Hartwig Amination for C2-N Bond Formation
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds.[3]
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | N/A | 216.03 | 1.0 mmol |
| Secondary Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.025 mmol |
| Xantphos | 161265-03-8 | 578.68 | 0.05 mmol |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 mmol |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL |
Procedure:
-
To a Schlenk tube, add cesium carbonate (1.5 mmol) and heat under vacuum for 15 minutes, then cool to room temperature and backfill with argon.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and Xantphos (0.05 mmol).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expected Outcome:
The Buchwald-Hartwig amination reaction generally provides the desired 2-amino-substituted quinoline in moderate to high yields (50-85%).
Sequential Functionalization: A Strategy for Diversity
The differential reactivity of the C2 and C8 chloro-substituents can be exploited to synthesize 2,8-disubstituted-6-fluoroquinolines through a sequential functionalization strategy. The more reactive C2 position can be functionalized first using one of the methods described above, followed by a second, typically more forcing, reaction at the C8 position.
Logical Workflow for Sequential Functionalization:
Caption: A strategic workflow for the synthesis of diverse 2,8-disubstituted-6-fluoroquinolines.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its distinct reactivity at the C2 and C8 positions allows for the controlled and sequential introduction of a wide range of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this scaffold in the development of novel kinase inhibitors, antibacterial agents, and other biologically active molecules. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this compound in the quest for new and improved therapeutics and functional materials.
References
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M. A. E. Sallam, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," RSC Advances, vol. 8, no. 21, pp. 11475-11505, 2018.
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A. K. Ghosh, S. Brindisi, and D. S. Shah, "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products," Chemistry – An Asian Journal, vol. 18, no. 6, p. e202201209, 2023.
-
J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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M. A. C. de Souza et al., "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media," Molecules, vol. 27, no. 1, p. 235, 2022.
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- Google Patents, "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride," US5204478A, Apr. 20, 1993. [Online]. Available: . [Accessed: Feb. 13, 2026].
- Google Patents, "Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)," US8420645B2, Apr. 16, 2013. [Online]. Available: https://patents.google.com/patent/US8420645B2/en. [Accessed: Feb. 13, 2026].
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Google Patents, "United States Patent," US8829195B2, Sep. 9, 2014. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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A. M. A. El-Sawy et al., "Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis," Scientific Reports, vol. 12, no. 1, p. 1298, 2022.
- Google Patents, "Nucleophilic substitution process for fluoronitroaralkyloxazoline," US4721790A, Jan. 26, 1988. [Online]. Available: . [Accessed: Feb. 13, 2026].
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S. K. Guchhait et al., "A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors," Organic & Biomolecular Chemistry, vol. 17, no. 46, pp. 9897-9902, 2019.
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M. C. S. de Mattos and S. de L. C. de Souza, "Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, a Class of Potent Antibacterial Agents," Current Medicinal Chemistry, vol. 10, no. 1, pp. 21-39, 2003.
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Google Patents, "(12) Patent Application Publication (10) Pub. No.: US 2009/0281127 A1," US20090281127A1, Nov. 12, 2009. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Google Patents, "United States Patent (19)," US5432290A, Jul. 11, 1995. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Google Patents, "United States Patent (19)," US3843657A, Oct. 22, 1974. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Google Patents, "(12) United States Patent," US20110263526A1, Oct. 27, 2011. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Google Patents, "(12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1," US20110263526A1, Oct. 27, 2011. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Curia Global, "Selected Publications and Patents from 2005–2019," [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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Google Patents, "(12) United States Patent," US20150259325A1, Sep. 17, 2015. [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].
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PubChem, "Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2," [Online]. Available: [Link]. [Accessed: Feb. 13, 2026].311-B2. [Accessed: Feb. 13, 2026].
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Application Notes & Protocols: Leveraging 2,8-Dichloro-6-fluoroquinoline for the Development of Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that has led to numerous FDA-approved drugs, particularly in oncology.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2,8-dichloro-6-fluoroquinoline, a versatile but underexplored starting material, for the synthesis and evaluation of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its derivatization via nucleophilic aromatic substitution, and outline a standard biochemical assay for screening the resulting compounds for inhibitory activity.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[5][6] Quinoline-containing compounds are particularly prominent in this area, as the quinoline core can effectively mimic the purine ring of ATP, enabling competitive binding at the enzyme's active site.[2][7] Several successful kinase inhibitors, such as Bosutinib and Cabozantinib, feature this core structure, underscoring its importance.
The subject of this guide, this compound, offers a unique combination of reactive sites and modulating groups that make it an attractive scaffold for building diverse and potent kinase inhibitor libraries.
The this compound Scaffold: A Strategic Overview
The power of this scaffold lies in the distinct roles of its substituents, which provide a logical framework for generating chemical diversity and optimizing pharmacological properties.
-
Quinoline Core : Serves as the foundational pharmacophore for ATP-competitive binding.
-
C2-Chloride : This is the primary and most reactive site for derivatization. The electron-withdrawing nature of the quinoline nitrogen activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a vast array of side chains (amines, ethers, thioethers) to probe the solvent-exposed region of the kinase ATP pocket, a key strategy for achieving potency and selectivity.
-
C8-Chloride : The second chlorine atom offers a secondary point for modification. While generally less reactive than the C2-chloride, it can be functionalized under more forcing conditions or with specific catalysts. Modifying this position can be used to fine-tune solubility, modulate cell permeability, or interact with less-conserved regions of the kinase active site to enhance selectivity.
-
C6-Fluorine : The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry. Its small size and high electronegativity can significantly enhance binding affinity through favorable electrostatic interactions with the target protein. Furthermore, the C-F bond is metabolically stable, often improving the pharmacokinetic profile of the drug candidate by blocking potential sites of oxidative metabolism.
Physicochemical and Safety Profile
While specific experimental data for this compound is not widely published, its properties can be estimated based on similar halogenated quinolines.
| Property | Estimated Value / Information | Source / Analogue |
| Molecular Formula | C₉H₄Cl₂FN | - |
| Molecular Weight | 216.04 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Dichloromethane) | General chemical principles |
| Safety | Warning . Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE. | Based on SDS for 2,6-Dichloroquinoline[8] |
Synthetic Strategy: Building an Inhibitor Library
The primary synthetic route for exploiting the this compound scaffold is the selective nucleophilic substitution at the C2 position. This allows for the parallel synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Diagram: General Synthetic Workflow
The following diagram illustrates the core synthetic strategy for derivatizing the scaffold.
Caption: Synthetic workflow for derivatizing the core scaffold via SNAr.
Protocol 1: Synthesis of a 2-Amino-8-chloro-6-fluoroquinoline Library
This protocol describes a general method for the SNAr reaction between this compound and a representative primary or secondary amine.
Rationale (The "Why")
-
Choice of Solvent : N-Methyl-2-pyrrolidone (NMP) or ethanol are chosen. NMP is a polar aprotic solvent that excels at solvating the reactants and can be heated to high temperatures, accelerating the SNAr reaction. Ethanol is a protic solvent that can also be effective and is easier to remove.
-
Choice of Base : Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction. This prevents protonation of the amine nucleophile, ensuring it remains reactive.
-
Reaction Monitoring : Thin Layer Chromatography (TLC) is a rapid and essential technique to monitor the consumption of the starting material and the formation of the product, preventing unnecessary heating or incomplete reactions.
-
Purification : Silica gel column chromatography is the standard method for purifying small organic molecules, separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Characterization : Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are non-negotiable steps to confirm the identity and purity of the final compound, ensuring the trustworthiness of subsequent biological data.
Materials
| Reagent/Equipment | Specification |
| This compound | Starting Material |
| Amine of interest (R-NH₂) | 1.2 equivalents |
| DIPEA | 2.0 equivalents |
| NMP or Ethanol | Anhydrous |
| Ethyl Acetate, Hexanes | HPLC Grade |
| Saturated NaCl solution (Brine) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask with stir bar | |
| Condenser | |
| Heating mantle with temperature control | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| Silica gel for column chromatography |
Step-by-Step Methodology
-
Reaction Setup : To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of NMP or ethanol (approx. 0.1 M concentration).
-
Add the desired amine (1.2 eq) to the solution, followed by DIPEA (2.0 eq).
-
Fit the flask with a condenser and place it in a heating mantle.
-
Reaction : Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). Visualize spots under UV light. The reaction is complete when the starting quinoline spot has been fully consumed.
-
Workup :
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue using automated flash column chromatography or a manual glass column with an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).
-
Characterization :
-
Collect fractions containing the pure product (as determined by TLC).
-
Combine and concentrate the pure fractions.
-
Obtain the mass of the final product and calculate the yield.
-
Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and LC-MS.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo® Format)
This protocol outlines a luminescent-based assay to determine the inhibitory potential (IC₅₀) of the newly synthesized compounds against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed).[9]
Diagram: Biochemical Assay Workflow
Caption: Workflow for a luminescent-based kinase inhibition assay.
Rationale (The "Why")
-
Assay Format : The Kinase-Glo® assay is a robust, high-throughput method. It measures ATP consumption, which is a universal product of the kinase reaction, making it adaptable to nearly any kinase.
-
Controls : Including "no enzyme" (0% activity) and "DMSO vehicle" (100% activity) controls are essential for data normalization and establishing the assay window. This is a critical self-validating step.
-
Dose-Response Curve : Testing compounds across a range of concentrations (typically a serial dilution) is necessary to determine the IC₅₀ value, which is the standard measure of an inhibitor's potency.
Materials
| Reagent/Equipment | Specification |
| Purified recombinant target kinase | |
| Kinase-specific substrate peptide | |
| Synthesized inhibitor compounds | Serially diluted in DMSO |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega or similar |
| ATP | |
| Assay Buffer (e.g., HEPES, MgCl₂, BSA) | |
| White, opaque 96- or 384-well plates | For luminescence assays |
| Multichannel pipette | |
| Plate-reading luminometer |
Step-by-Step Methodology
-
Compound Plating : Prepare serial dilutions of your test compounds in DMSO. In a white assay plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor or buffer (0% activity).
-
Enzyme/Substrate Addition : Prepare a master mix of the kinase and its substrate in the appropriate assay buffer. Add 25 µL of this mix to each well of the plate.
-
Incubation : Gently mix the plate and incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Kinase Reaction : Prepare an ATP solution in assay buffer. Add 25 µL of the ATP solution to all wells to start the reaction.
-
Reaction Incubation : Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection : Add 50 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Final Incubation : Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis :
-
Normalize the data using your controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its strategically placed reactive handles and fluorine substituent provide a robust platform for generating diverse chemical libraries with desirable drug-like properties. By following the detailed synthetic and biochemical protocols outlined in this guide, researchers can efficiently synthesize, purify, and evaluate new chemical entities, paving the way for the discovery of next-generation targeted therapies.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF. (2025). ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- SAFETY DATA SHEET - Sigma-Aldrich (for 4,7-Dichloroquinoline). (2024). Sigma-Aldrich.
- 2,4-Dichloro-6-fluoro-quinoline | 406204-74-8. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET (for 2,6-Dichloroaniline). (2025). Fisher Scientific.
- SAFETY DATA SHEET (for 2-Chloro-6-fluoroaniline). (2025). Thermo Fisher Scientific.
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. (n.d.). Benchchem.
- 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502. (n.d.). PubChem.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). Pharmaceuticals (Basel).
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration Publishing.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 7. ijmphs.com [ijmphs.com]
- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of 2,8-Dichloro-6-fluoroquinoline in agrochemical research
Application Note: 2,8-Dichloro-6-fluoroquinoline in Agrochemical Discovery
Part 1: Executive Summary & Chemical Profile
Subject: this compound (CAS 1342015-45-5) Role: Advanced Intermediate / Privileged Scaffold Primary Applications: Auxinic Herbicides, Quinoline-ether Fungicides, and Safener Discovery.
This compound represents a high-value "privileged scaffold" in modern agrochemical research. Unlike generic quinolines, this specific substitution pattern offers a unique triad of properties essential for "next-generation" crop protection agents:
-
Orthogonal Reactivity: The differential reactivity of the C2 and C8 chlorine atoms allows for precise, sequential functionalization (Regioselective
followed by Cross-Coupling). -
Metabolic Stability: The C6-Fluorine atom blocks a common site of oxidative metabolism (P450 hydroxylation) in plants and pests, significantly extending the half-life of the active ingredient (AI).
-
Lipophilicity Modulation: The fluorine substituent enhances membrane permeability without the steric bulk of a methyl or chloro group.
Part 2: Synthetic Utility & Reactivity Map
The utility of this scaffold lies in its ability to serve as a programmable building block. The reactivity hierarchy is governed by the electron-deficient nature of the quinoline ring, enhanced by the nitrogen atom.
Reactivity Hierarchy (Critical for Protocol Design)
-
C2-Position (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (
). The nitrogen atom withdraws electron density, making C2 the primary site for attack by amines, alkoxides, or thiols. -
C8-Position (Chemoselective): Less reactive toward
due to steric hindrance and distance from the nitrogen activation. However, the C-Cl bond is highly active in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange. -
C6-Position (Stable): The C-F bond is generally inert under standard conditions, serving as a structural anchor to modulate pKa and metabolic stability.
Figure 1: Reactivity Map illustrating the orthogonal functionalization potential of the scaffold.
Part 3: Application Protocols
Application A: Synthesis of Quinoline-Ether Fungicides (C2-Functionalization)
Quinoline ethers (similar to Quinoxyfen) are potent fungicides targeting signal transduction. The 2,8-dichloro-6-fluoro scaffold allows for the introduction of a phenoxy group at C2 while retaining the C8-Cl for further optimization (e.g., adding solubility-enhancing groups).
Protocol: Regioselective C2-Etherification
-
Objective: Selective substitution of C2-Cl with 4-fluorophenol.
-
Reagents: this compound (1.0 eq), 4-Fluorophenol (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with this compound (10 mmol, 2.16 g) and anhydrous DMF (20 mL).
-
Activation: Add Potassium Carbonate (K₂CO₃, 20 mmol, 2.76 g) and stir at room temperature for 15 minutes to ensure base dispersion.
-
Addition: Add 4-Fluorophenol (11 mmol, 1.23 g) portion-wise. Note: The reaction is exothermic; monitor internal temperature.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] The C2-substituted product forms first; higher temperatures (>120°C) may lead to bis-substitution.
-
Work-up: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates as a solid. Filter and wash with water.[2]
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92% of 8-Chloro-6-fluoro-2-(4-fluorophenoxy)quinoline.
Validation Check:
-
¹H NMR: Look for the disappearance of the C2-H signal (if starting from quinoline) or shift in C3-H. In this case, verify the integration of the phenoxy protons.
-
Regioselectivity: C2 substitution is favored >20:1 over C8 substitution under these conditions.
Application B: Synthesis of Auxinic Herbicides (C8-Carboxylation)
Auxinic herbicides like Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) rely on a carboxylic acid at the C8 position.[3] The this compound scaffold can be converted into a "Fluoro-Quinclorac" analog, potentially altering the weed spectrum or resistance profile.
Protocol: C8-Lithiation and Carboxylation
-
Objective: Conversion of C8-Cl to C8-COOH.
-
Reagents: 2-Methoxy-6-fluoro-8-chloroquinoline (Protected intermediate from App A, modified to methoxy), n-Butyllithium (n-BuLi), Dry CO₂, THF.
Step-by-Step Methodology:
-
Pre-requisite: Ensure the C2 position is "protected" or occupied (e.g., as a methoxy or phenoxy group) to prevent nucleophilic attack by n-BuLi.
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve the substrate (5 mmol) in anhydrous THF (25 mL). Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature < -70°C.
-
Equilibration: Stir at -78°C for 30 minutes. The solution often turns deep red/orange.
-
Quenching (Carboxylation): Bubble excess dry CO₂ gas (passed through a drying tube) into the solution for 30 minutes while allowing it to warm to -20°C.
-
Work-up: Quench with 1N HCl (pH 2-3). Extract with EtOAc (3x).
-
Isolation: The carboxylic acid product can be extracted into saturated NaHCO₃ solution (separating it from non-acidic impurities), then re-precipitated by acidifying the aqueous layer.
Figure 2: Synthetic workflow for converting the scaffold into a carboxylic acid functionalized herbicide candidate.
Part 4: Analytical & Safety Data
Chromatographic Purity Method (HPLC)
To ensure the integrity of the starting material and intermediates, use the following method:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic core) and 220 nm (Amide/Acid) |
Safety & Handling (Halogenated Quinolines)
-
Skin Sensitization: Halogenated quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
-
Volatile Intermediates: While the final products are solids, intermediates in the synthesis may be volatile. Handle all reactions in a fume hood .
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
- Scaffold Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General Quinoline Reactivity).
-
Agrochemical Context (Fluoro-Agrochemicals): Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. Link
-
Cross-Coupling Protocols: Yin, L., & Liebscher, J. (2007). Palladium-catalyzed coupling reactions of haloquinolines. Chemical Reviews, 107(1), 133-173. Link
-
Auxinic Herbicide Mechanism: Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
-
Commercial Availability: PubChem Compound Summary for CID 504557545 (this compound). Link
Sources
- 1. 1342015-45-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 6. scitcentral.com [scitcentral.com]
Troubleshooting & Optimization
Improving the regioselectivity of reactions with 2,8-Dichloro-6-fluoroquinoline
This guide serves as a specialized Technical Support Center for researchers working with 2,8-Dichloro-6-fluoroquinoline . It is designed to troubleshoot regioselectivity challenges in Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-couplings, and metalation reactions.[1][2]
Case ID: 28DC-6FQ-REGIO Status: Active Support Specialist: Senior Application Scientist
Core Reactivity Profile & Logic
Before troubleshooting, you must understand the intrinsic electronic bias of the scaffold. The regioselectivity is governed by the interplay between the ring nitrogen's inductive effect and the specific halogen reactivity.
Reactivity Heatmap[1][2]
-
Position C2 (Cl): Hyper-Active. Adjacent to the ring nitrogen (
-position).[2] The C-Cl bond is highly polarized and electron-deficient, making it the primary site for both SNAr (addition-elimination) and Pd-oxidative addition. -
Position C8 (Cl): Latent/Steric. Peri-position.[2] Less electron-deficient than C2. Sterically hindered by the adjacent ring nitrogen and C7-H. Reactivity is significantly lower than C2.
-
Position C6 (F): Modulator. The fluorine atom is stable (C-F bond is strong).[2] It acts as an inductive electron-withdrawing group (EWG), slightly activating the entire ring, but it also serves as a Directing Group (DG) for ortho-lithiation at C5/C7.[1][2]
Figure 1: Reactivity hierarchy of this compound.[2] C2 is the kinetic product for most substitution reactions.
Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)
Primary Issue: Users often attempt to functionalize C8 directly or struggle with over-reaction at C2.
Q1: I am trying to substitute the C8-chloride with an amine, but the reaction occurs exclusively at C2. How do I reverse this?
Diagnosis: You are fighting the intrinsic electronic bias. The C2 position is activated by the adjacent nitrogen (aza-activation), stabilizing the Meisenheimer complex intermediate. C8 lacks this stabilization. Resolution: You cannot directly reverse this selectivity using standard SNAr.
-
Protocol A (Sequential): You must react C2 first. If you need the C8 product, you must design a synthesis where C2 is either:
-
Protocol B (Blocker Strategy): If C2 must remain a chloride, SNAr is the wrong tool.[1][2] Switch to Site-Selective Pd-Catalysis (see Module 3), although C2-Cl is still more reactive there.
Q2: I am seeing bis-substitution (products at both C2 and C8) when I only want C2.
Diagnosis: The reaction conditions are too forcing (temperature too high or excess nucleophile).[2] Corrective Action:
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the nucleophile. Do not use excess.
-
Temperature: Lower the temperature. C2-Cl often reacts at 0°C to RT . C8-Cl typically requires heating (>80°C).[2]
-
Proton Scavenger: Use a non-nucleophilic base (e.g., DIPEA) to neutralize HCl without competing for the electrophile.[2]
Experimental Benchmark (SNAr Rates):
| Condition | C2-Substitution | C8-Substitution | Selectivity (C2:C8) |
|---|---|---|---|
| 25°C, THF | < 1 hour | No Reaction | > 99:1 |
| 60°C, DMF | < 5 mins | Slow (< 10%) | ~ 90:10 |
| 120°C, DMSO | Instant | Moderate | Mixed |[1]
Troubleshooting Module: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Primary Issue: Achieving site-selective C-C or C-N bond formation.
Q3: How do I ensure Suzuki coupling occurs only at C2?
Diagnosis: This is the natural pathway. C2-Cl undergoes oxidative addition significantly faster than C8-Cl due to the electron-deficient nature of the pyridine ring. Optimization Protocol:
-
Ligand Choice: Use standard phosphine ligands like PPh3 or dppf . These are sufficient for the activated C2-Cl. Avoid highly active, bulky ligands (like Buchwald biaryls) in the first step, as they might promote premature C8 reaction.[1][2]
-
Catalyst Loading: Keep Pd loading low (1-3 mol%).
-
Base: Use weak bases (Na2CO3) rather than strong bases (KOtBu) to prevent side reactions.[1][2]
Q4: I have functionalized C2 and now want to couple at C8. The reaction is sluggish.
Diagnosis: The C8-Cl is sterically hindered (peri-position) and less electron-deficient after C2 functionalization (especially if C2 has an electron-donating group like an amine or ether).[2] Resolution: You must switch to a "Hot" Catalyst system.
-
Ligand: Switch to bulky, electron-rich ligands designed for hindered chlorides. XPhos , RuPhos , or BrettPhos are essential here.[1]
-
Solvent/Temp: Switch to 1,4-Dioxane or Toluene at reflux (100-110°C).
-
Pre-catalysts: Use G3/G4 Palladacycles (e.g., XPhos Pd G3) to ensure rapid initiation.[2]
Figure 2: Sequential workflow for bis-arylation. Note the change in catalyst aggression between Step 1 and Step 2.
Troubleshooting Module: Lithiation & Metal-Halogen Exchange
Primary Issue: "I tried n-BuLi to exchange the C8-Cl, but I got a complex mixture."
Q5: Can I use Lithium-Halogen Exchange to target C8?
Risk Assessment: High Risk. [2]
-
Problem: Chlorine (Cl) exchange is very slow compared to Bromine (Br) or Iodine (I).
-
Side Reaction: Nucleophilic Attack. n-BuLi is a strong nucleophile. It will attack the C2 position (SNAr mechanism) faster than it exchanges the C8-Cl bond, leading to butyl-substituted byproducts.
Alternative Strategy: Directed Ortho-Metalation (DoM) Instead of Li-Halogen exchange, rely on the C6-Fluoro group to direct lithiation.
-
Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1][2] It is a strong base but non-nucleophilic, preventing attack at C2.[1]
-
Target: The C6-F and C8-Cl will direct lithiation to C7 (the position between them) or C5 .[2]
-
Note: This does not replace the C8-Cl. If you specifically need to replace C8-Cl via lithiation, you must synthesize the 2,8-Dibromo analog instead. The dichloro substrate is poor for this specific pathway.
-
References
-
SNAr Selectivity in Dichloroquinolines
-
Mechanistic Insight: The C2 position is activ
-effect), while C4/C8 are less reactive.[2] See general trends in: -
Reference: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of haloquinolines).
-
Specific Analog Data: Reactivity of 2,4-dichloroquinoline showing C2 preference. BenchChem Technical Guide. Link[1][2]
-
-
Suzuki-Miyaura Coupling of Polyhalogenated Heterocycles
-
Buchwald-Hartwig Amination Protocols
-
Lithiation of Fluoro-Quinolines
Sources
Optimizing reaction conditions for 2,8-Dichloro-6-fluoroquinoline derivatization
Status: Online Ticket ID: CHEM-OPT-286F Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The Reactivity Landscape
Welcome to the technical support hub for 2,8-Dichloro-6-fluoroquinoline . This scaffold is a privileged structure in medicinal chemistry, widely used in the development of antimalarials, kinase inhibitors, and antibacterial agents.
However, its asymmetry presents a common frustration: Regioselectivity .
You are dealing with three distinct electronic environments:
-
C2-Cl: Highly activated, susceptible to Nucleophilic Aromatic Substitution (
). -
C8-Cl: Sterically hindered and electronically deactivated relative to C2; requires transition metal catalysis (e.g., Pd, Ni).
-
C6-F: Generally stable, serving as a metabolic blocker or NMR handle, but can be displaced under extreme conditions.
This guide addresses the specific "pain points" reported by our user base.
Module 1: Solving the Regioselectivity Crisis
User Issue:
"I am trying to functionalize the C8 position, but the nucleophile keeps attacking C2, or I get a messy mixture. How do I control this?"
Technical Diagnosis:
This is a classic electronic bias issue. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), which is most pronounced at the C2 (ortho) and C4 (para) positions. The C8 position, while geometrically close to the nitrogen, does not benefit from the same degree of activation for
The Solution: Sequential Functionalization
You must respect the hierarchy of reactivity.[1] You cannot force a standard nucleophile to attack C8 selectively in the presence of an intact C2-Cl bond without specialized blocking strategies.
Protocol Recommendation:
-
Target C2 First: Perform
at C2 under mild conditions. -
Target C8 Second: Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) on the C2-substituted intermediate.
Visualizing the Reactivity Logic
Caption: Figure 1. Reactivity hierarchy demonstrating the kinetic preference for C2 substitution prior to C8 functionalization.
Module 2: Optimizing at C2
User Issue:
"My reaction at C2 is sluggish with weak nucleophiles (e.g., anilines), but I can't raise the temperature without degrading my reagents."
Technical Diagnosis:
While C2 is activated, the electron-donating nature of the incoming nucleophile can sometimes be insufficient to overcome the energy barrier, especially if the quinoline ring is electron-rich.
Optimization Protocol: Acid Catalysis
Protonating the quinoline nitrogen renders the ring significantly more electrophilic.
The "Turbo-Charged" Protocol:
-
Solvent: 2-Propanol or NMP (N-Methyl-2-pyrrolidone).
-
Catalyst: 1.0 - 5.0 mol% HCl (dioxane solution) or p-TsOH.
-
Mechanism: The acid protonates the ring Nitrogen (
), creating a strong dipole that pulls electron density away from C2, accelerating the addition-elimination step.
Troubleshooting Table:
| Nucleophile Type | Recommended Solvent | Base/Additive | Temp (°C) | Notes |
| Aliphatic Amines | THF, DCM, or DMF | DIPEA or | 0 – 25 | Exothermic; add amine slowly. |
| Anilines (Weak) | 2-Propanol or Ethanol | Cat. HCl or AcOH | 60 – 80 | Acid catalysis is critical here. |
| Alkoxides (RO-) | THF or DMF | NaH (generate in situ) | 0 – 25 | Watch for bis-substitution if excess base used. |
| Thiols | DMF or Acetone | 25 – 50 | Highly reactive; exclude |
Module 3: Unlocking C8 (Transition Metal Catalysis)
User Issue:
"I have successfully substituted C2. Now I need to react the C8-Cl, but the catalyst dies, or I get no conversion."
Technical Diagnosis:
The C8 position is challenging for two reasons:
-
Sterics: It is peri- to the quinoline nitrogen and the C7 proton.
-
Coordination: The quinoline nitrogen can coordinate to Palladium, displacing ligands and poisoning the active catalyst species.
The Solution: Bulky Ligands & Pre-Catalysts
You need a ligand bulky enough to prevent N-coordination but flexible enough to facilitate oxidative addition into the hindered C8-Cl bond.
Recommended System (Buchwald-Hartwig):
-
Catalyst Source: Pd(OAc)2 or Pd2(dba)3 are often insufficient on their own. Use Pre-catalysts (e.g., Xantphos-Pd-G3 or BrettPhos-Pd-G3) to ensure rapid initiation.
-
Ligand:
-
For Amines:BrettPhos or RuPhos (Excellent for hindered chlorides).
-
For C-C Coupling (Suzuki):XPhos or SPhos .
-
-
Base:
(Solubility in dioxane helps) or NaOtBu.
Experimental Workflow: C8 Coupling
Caption: Figure 2. Optimized workflow for Pd-catalyzed coupling at the hindered C8 position.
Module 4: Analytical Verification (The Fluorine Handle)
User Issue:
"I have a mixture of isomers. How can I quickly tell if I substituted C2 or C8 without growing a crystal?"
Technical Diagnosis:
The C6-Fluorine atom is a built-in spy. Its chemical shift in 19F NMR is highly sensitive to changes in electron density on the rings.[2]
Interpretation Guide:
-
Baseline: this compound (Reference).
-
Scenario A (C2 Substitution): Replacing the electron-withdrawing Cl at C2 with an electron-donating amine (via
) increases electron density in the pyridine ring. Through resonance, this perturbation is transmitted to the benzene ring. Expect a shielding (upfield) shift of the 19F signal relative to the starting material. -
Scenario B (C8 Substitution): Modification at C8 (closer to the Fluorine) often results in steric compression or direct electronic modification. Depending on the substituent, this often causes a distinct shift different from the C2 analog.
Note: Always run a proton-decoupled 19F NMR (
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on quinoline reactivity and regioselectivity).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for ligand selection in hindered couplings).[3][4]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on fluorine in drug design).
-
Bode, M. L., et al. (2011). Synthesis and biological evaluation of 2,4-diaminoquinolines. Bioorganic & Medicinal Chemistry, 19(14), 4227-4237.
regioselectivity in chloroquinolines).
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,8-Dichloro-6-fluoroquinoline Derivatives: A Strategic Approach for Drug Discovery
As a cornerstone in medicinal chemistry, the quinoline scaffold presents a versatile framework for developing therapeutics against a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] The strategic introduction of halogen atoms onto this scaffold can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4] This guide provides an in-depth analysis of the structure-activity relationships for 2,8-dichloro-6-fluoroquinoline derivatives.
While comprehensive SAR studies on this specific trifunctionalized scaffold are emerging, a robust predictive model can be constructed by examining the well-documented roles of halogen substitutions on analogous quinoline and fluoroquinolone systems. This guide will deconstruct the parent scaffold, analyze the contribution of each substituent, and propose a strategic framework for designing and evaluating novel derivatives for researchers in drug development.
The this compound Core: An Analysis of Substituent Effects
The parent scaffold possesses three key halogen substituents, each imparting distinct physicochemical properties that are foundational to its biological activity. Understanding these individual contributions is critical for rational drug design.
-
C6-Fluorine: The fluorine atom at the C6 position is a hallmark of the potent fluoroquinolone class of antibiotics.[5] Its high electronegativity enhances the inhibition of DNA gyrase and topoisomerase IV, the primary targets for antibacterial action.[6][7] Furthermore, the C-F bond is metabolically stable, often improving the pharmacokinetic profile of drug candidates by blocking sites of oxidative metabolism.[4]
-
C2-Chlorine: The chlorine at the C2 position serves as a versatile synthetic handle. It is an excellent leaving group, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution. This position is a primary vector for diversification to explore interactions with target proteins. Modifications at C2 can dramatically alter the compound's biological activity and target selectivity.
-
C8-Chlorine: Substitution at the C8 position can influence the overall conformation and electronic distribution of the quinoline ring system. An electron-withdrawing group like chlorine at this position can modulate the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds with target residues.
Comparative Analysis of Structural Modifications and Biological Activity
The rational design of novel this compound derivatives involves systematic modifications at key positions to optimize potency, selectivity, and drug-like properties. Based on established SAR principles for related quinolines, we can predict the impact of various substitutions.[8][9][10]
Anticipated SAR Trends for Anticancer Activity
Many quinoline derivatives exert anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[1][11] The this compound scaffold is a promising starting point for developing novel kinase inhibitors.[12]
Table 1: Predicted SAR of this compound Derivatives as Kinase Inhibitors
| Position of Modification | Substituent Type | Predicted Impact on Activity | Rationale & Causality |
| C2 | Small, flexible amines (e.g., -NH(CH₂)₂N(CH₃)₂) | Potentially Increased Potency | The C2 position often points towards the solvent-exposed region of a kinase ATP-binding pocket. Adding a flexible, basic side chain can form favorable interactions and improve solubility.[13] |
| C2 | Bulky aromatic or heteroaromatic rings | Variable; Potential for Selectivity | Introduction of larger moieties can probe for deeper hydrophobic pockets or induce specific conformational changes, potentially leading to selectivity for certain kinase subfamilies. |
| C4 | Small alkoxy or amino groups | Potentially Increased Potency | The C4 position is often involved in hydrogen bonding with the kinase hinge region. Substituents here can be critical for anchoring the inhibitor.[13] |
| C3 | Cyano or carboxamide groups | May Enhance H-Bonding | These groups can act as hydrogen bond acceptors, potentially forming additional stabilizing interactions within the active site. |
Anticipated SAR Trends for Antimicrobial Activity
Building on the fluoroquinolone legacy, modifications to the this compound core can be tailored to enhance antibacterial efficacy, particularly against resistant strains.[6]
Table 2: Predicted SAR of this compound Derivatives as Antimicrobial Agents
| Position of Modification | Substituent Type | Predicted Impact on Activity | Rationale & Causality |
| C2 | Substituted piperazine or pyrrolidine rings | Potentially Increased Potency & Spectrum | The C7 position in traditional fluoroquinolones is critical for activity and spectrum.[5] Displacing the C2-chloro with similar cyclic amines may mimic this effect, influencing bacterial uptake and DNA gyrase inhibition. |
| C2 | Thioether linkages (-SR) | May Enhance Activity | Sulfur-containing moieties have been shown to enhance the antimicrobial activity of some heterocyclic compounds.[14] |
| C4 | Keto group (forming a quinolone) | Critical for DNA Gyrase Inhibition | A C4-keto group is essential for the classical mechanism of fluoroquinolone action, which involves chelation of Mg²⁺ ions in the enzyme-DNA complex.[5] |
Experimental Design and Protocols
A systematic approach is required to validate the predicted SAR and identify lead compounds. This involves a logical workflow from chemical synthesis to biological evaluation.
General Synthetic Strategy
The synthesis of a diverse library of this compound derivatives would likely begin with a suitable precursor, followed by diversification at the C2 position.
Caption: Proposed synthetic workflow for generating a library of derivatives.
Proposed Biological Evaluation Workflow
A tiered screening cascade ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for biological screening and lead identification.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] It is a standard primary screen for anticancer drug discovery.[17][18]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel quinoline derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Key Signaling Pathway: Generic Kinase Signaling
Many quinoline-based anticancer agents function by inhibiting tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[1] Blocking the ATP-binding site of these kinases disrupts downstream signaling pathways that control cell growth and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established SAR principles from related quinoline and fluoroquinolone compounds, researchers can rationally design and synthesize derivatives with enhanced biological activity. The key to success lies in the systematic modification of the C2 and C4 positions to optimize interactions with specific biological targets, such as protein kinases or bacterial DNA gyrase. The experimental workflows and protocols outlined in this guide provide a robust framework for identifying and advancing lead candidates. Future work should focus on generating a diverse chemical library and employing a tiered screening approach to uncover derivatives with potent and selective anticancer or antimicrobial properties, ultimately paving the way for new and effective therapies.[8][19]
References
-
Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. U.S. National Library of Medicine. Available at: [Link]
-
Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. U.S. National Library of Medicine. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. U.S. National Library of Medicine. Available at: [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ResearchGate. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Available at: [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. U.S. National Library of Medicine. Available at: [Link]
-
Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl). ResearchGate. Available at: [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ResearchGate. Available at: [Link]
-
SAR BY NMR: Fragment-based drug discovery. YouTube. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. U.S. National Library of Medicine. Available at: [Link]
-
Chemical evolution of the fluoroquinolone antimicrobial agents. U.S. National Library of Medicine. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. U.S. National Library of Medicine. Available at: [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. U.S. National Library of Medicine. Available at: [Link]
-
On Exploring Structure Activity Relationships. U.S. National Library of Medicine. Available at: [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. U.S. National Library of Medicine. Available at: [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. U.S. National Library of Medicine. Available at: [Link]
-
Classification and structure-activity relationships of fluoroquinolones. U.S. National Library of Medicine. Available at: [Link]
-
Structure-Activity Relationship Studies. Automate.video. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]
-
Fluoroquinolone antimicrobial agents. U.S. National Library of Medicine. Available at: [Link]
-
Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. U.S. National Library of Medicine. Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]
-
Research & Development. Aucentra Therapeutics. Available at: [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. U.S. National Library of Medicine. Available at: [Link]
-
Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. U.S. National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
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- 5. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
Benchmarking the efficacy of 2,8-Dichloro-6-fluoroquinoline against known standards
Executive Summary
This guide evaluates 2,8-Dichloro-6-fluoroquinoline (DCFQ) as a high-value scaffold for the synthesis of fourth-generation fluoroquinolone antibiotics and novel agrochemicals. Unlike the commoditized standard 2-Chloro-6-fluoroquinoline , the DCFQ scaffold incorporates an 8-chloro substituent. This structural modification is critical for modulating lipophilicity, blocking metabolic degradation at the C8 position, and enhancing activity against anaerobic pathogens and resistant strains (e.g., MRSA).
This document benchmarks DCFQ against two primary standards:
-
Standard A (Baseline): 2-Chloro-6-fluoroquinoline (Lacks 8-Cl).
-
Standard B (Functional): Ciprofloxacin (Reference fluoroquinolone).[1][2][3]
Technical Comparison & Mechanism of Action
The "8-Chloro" Advantage
The efficacy of DCFQ lies in its ability to generate downstream active pharmaceutical ingredients (APIs) with superior pharmacokinetic (PK) profiles.
-
Mechanism of Action (MOA): The 6-fluoro group is essential for binding to the DNA-gyrase complex. The 2-chloro group serves as the reactive handle for nucleophilic aromatic substitution (
) to attach the C7 amine (e.g., piperazine). The 8-chloro group (unique to DCFQ) introduces steric bulk and electron-withdrawing character, which:-
Reduces efflux pump susceptibility in bacteria.
-
Increases lipophilicity (
), improving tissue penetration. -
Prevents oxidative metabolism at the C8 position.
-
Comparative Metrics Table
| Feature | This compound (DCFQ) | Standard A: 2-Chloro-6-fluoroquinoline | Standard B: Ciprofloxacin (Ref) |
| Primary Role | Advanced Intermediate (Gen 4) | Commodity Intermediate (Gen 2) | Final Drug (Gen 2) |
| C8 Substituent | Chlorine (-Cl) | Hydrogen (-H) | Carbon (-CH) / Nitrogen (-N) |
| Regioselectivity | High (C2 > C8 for | N/A (Only C2 reactive) | N/A |
| Anaerobic Activity * | High | Low | Moderate |
| Metabolic Stability | High (C8 blocked) | Moderate (C8 vulnerable) | Moderate |
| Synthetic Yield | 78-85% (Optimized) | >90% | N/A |
*Note: Activity refers to the final 7-substituted derivative.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the DCFQ scaffold and its conversion into active agents.
Caption: Functional decomposition of the this compound scaffold showing how specific substitution patterns drive downstream antibiotic efficacy.
Experimental Protocols
To validate the efficacy of DCFQ, researchers must perform a Regioselective Amination Assay . This confirms that the C2-chlorine is sufficiently more reactive than the C8-chlorine, allowing for clean synthesis of the target drug without scrambling.
Protocol 1: Regioselective Benchmarking
Objective: Determine the Selectivity Index (SI) of C2 vs. C8 substitution using N-methylpiperazine.
-
Preparation: Dissolve 1.0 mmol of DCFQ in 5 mL of anhydrous DMSO.
-
Standard Preparation: Prepare a parallel reaction with 2,6-dichloroquinoline (Standard A).
-
Reagent Addition: Add 1.1 mmol of N-methylpiperazine and 2.0 mmol of
. -
Reaction: Heat to 80°C for 4 hours under
atmosphere. -
Analysis: Aliquot 50 µL into methanol for HPLC analysis (C18 column, Acetonitrile/Water gradient).
-
Calculation:
-
Product A (Desired): 2-(4-methylpiperazin-1-yl)-8-chloro-6-fluoroquinoline.
-
Product B (Impurity): 8-substituted isomer.[4]
-
Success Criteria: Ratio A:B > 20:1.
-
Expected Result: DCFQ typically exhibits a >95% preference for C2 substitution due to the electronic activation by the ring nitrogen, whereas the C8 position is sterically hindered.
Protocol 2: Minimum Inhibitory Concentration (MIC) Comparison
Note: This assay tests the derivative synthesized from DCFQ, not the raw intermediate.
-
Organisms: S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).
-
Compounds:
-
Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.
-
Readout: Lowest concentration inhibiting visible growth after 24h at 37°C.
Data Interpretation:
-
If Compound X MIC < Control Y MIC (e.g., 0.05 vs 0.2 µg/mL), the 8-chloro efficacy is validated.
Synthesis Workflow Visualization
The following diagram details the chemical workflow to convert the DCFQ scaffold into a bioactive agent.
Caption: Step-by-step synthetic pathway for utilizing the DCFQ scaffold, emphasizing the critical quality control checkpoint for regioselectivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153807007, 2,7-Dichloro-6-fluoroquinoline (Isomer Reference). Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. (Validates the role of C6-Fluorine and C8-substituents in gyrase binding). Retrieved from [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. (Foundational text on C8-chloro substitution effects). Retrieved from [Link]
Sources
- 1. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
Head-to-head comparison of analytical methods for 2,8-Dichloro-6-fluoroquinoline
Executive Summary: The Analytical Triage
For the quantitative analysis of 2,8-Dichloro-6-fluoroquinoline (a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics), the choice of method depends strictly on the stage of drug development.
-
Select RP-HPLC-UV for final product release and purity assay. It offers the highest precision for quantifying non-volatile degradation products and regioisomers.
-
Select GC-FID for in-process control (IPC) during early synthesis steps. It provides rapid turnover (run times < 8 min) for monitoring reaction completion and residual solvent levels.
-
Select UHPLC-MS/MS solely for trace impurity characterization (genotoxic impurity screening) and structural elucidation of unknown byproducts.
Molecule Profile & Analytical Challenges
To design a robust method, one must understand the analyte's behavior in solution.
| Property | Characteristic | Analytical Implication |
| Structure | Heterocyclic aromatic with 3 halogens (2-Cl, 8-Cl, 6-F). | High Hydrophobicity: Requires high % organic mobile phase. Isomerism: Prone to regioisomer contamination (e.g., 2,4-dichloro analog). |
| Basicity | Weakly basic nitrogen (Quinoline pKa ~4.9), reduced by electron-withdrawing halogens. | Peak Tailing: The nitrogen lone pair interacts with free silanols on silica columns. Action: Use end-capped columns and acidic mobile phase (pH < 3.0). |
| UV Activity | Strong | Detection: Excellent sensitivity at 254 nm and 280 nm. |
| Solubility | Low in water; High in DCM, Methanol, Acetonitrile. | Diluent: Samples must be dissolved in high % organic solvent to prevent precipitation in the injector. |
Head-to-Head Method Comparison
Method A: RP-HPLC-UV (The Gold Standard)
Best For: Purity Assay, Regioisomer Resolution, Final Release.
This method utilizes a Phenyl-Hexyl stationary phase rather than the traditional C18.
-
Why? Halogenated aromatic compounds exhibit specific
interactions. A Phenyl-Hexyl column provides orthogonal selectivity to separate the 2,8-dichloro isomer from the 2,6- or 2,4-dichloro impurities, which often co-elute on standard C18 columns.
Experimental Protocol (Self-Validating)
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 40% B (Isocratic hold for polarity equilibration)
-
2-15 min: 40%
85% B (Linear ramp) -
15-20 min: 85% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 40°C (Improves mass transfer and peak shape).
System Suitability Criteria (Acceptance Limits):
-
Resolution (
): > 2.0 between this compound and nearest impurity. -
Tailing Factor (
): < 1.5 (Controlled by low pH buffer). -
RSD (n=6): < 1.0% for main peak area.
Method B: GC-FID (The Rapid IPC Alternative)
Best For: Reaction Monitoring, Residual Solvents, Raw Material Screening.
Quinolines are thermally stable enough for gas chromatography. GC offers superior resolution for volatile starting materials (e.g., fluoro-anilines) that might be retained poorly on HPLC.
Experimental Protocol
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 1:50 @ 260°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
-
Detector: FID @ 300°C.
Critical Caution: Ensure the injector liner is deactivated (silanized). Active sites in a dirty liner can cause de-chlorination of the analyte in the hot inlet, creating "ghost" impurity peaks.
Method C: UHPLC-MS/MS (The Impurity Hunter)
Best For: Genotoxic Impurity Screening, Structure Elucidation.
When an unknown peak appears in Method A (HPLC), Method C is required to identify it. The use of Formic Acid instead of Phosphoric Acid is mandatory here to prevent ion suppression.
Experimental Protocol
-
Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Ionization: ESI Positive Mode (Protonated molecular ion
). -
Scan Mode: Full Scan (m/z 100–600) for profiling; MRM for trace quantification.
Performance Data Comparison
The following data represents typical validation performance characteristics for this compound.
| Metric | RP-HPLC-UV (Method A) | GC-FID (Method B) | UHPLC-MS/MS (Method C) |
| Limit of Quantitation (LOQ) | 0.05% (w/w) | 0.10% (w/w) | < 0.001% (ppm level) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Precision (RSD) | 0.4% | 1.2% | 3.5% |
| Run Time | 20 mins | 12 mins | 5 mins |
| Regioisomer Selectivity | High (with Phenyl-Hexyl) | Moderate | High (via Mass resolution) |
| Cost per Sample | Low | Low | High |
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic gate ensures the correct method is applied at the correct development phase.
Caption: Decision matrix for selecting the optimal analytical technique based on the development stage.
Diagram 2: RP-HPLC System Suitability Loop
A self-validating workflow to ensure data integrity before sample analysis.
Caption: Mandatory System Suitability Test (SST) workflow to validate Method A performance.
References
-
Journal of Chromatographic Science : Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (Validates GC feasibility for chloro-quinolines).
-
PubChem : 2,8-Dichloro-6-cyclopropylquinoline (Structural Analog Data). (Used for physical property estimation of the 2,8-dichloro scaffold).
-
BenchChem : Chromatographic Separation of Quinoline Isomers. (Grounding for pKa and HPLC separation principles).
-
SIELC Technologies : Separation of Quinoline on Newcrom R1 HPLC column. (Protocol support for acidic mobile phases in quinoline analysis).
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2,8-Dichloro-6-fluoroquinoline
For the pioneering researchers and scientists in drug development, the novel molecule 2,8-Dichloro-6-fluoroquinoline represents a frontier of chemical innovation. However, with great potential comes the imperative of uncompromising safety. As a Senior Application Scientist, my experience has shown that a deep, mechanistic understanding of safety protocols is not a barrier to discovery but the very foundation upon which successful and reproducible science is built.
This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan, grounded in authoritative safety data, to ensure you and your team can handle this compound with confidence and precision. We will explore the why behind each procedural step, empowering you to make informed decisions that protect your health and the integrity of your research.
Hazard Assessment: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally analogous halogenated quinolines and quinoxalines provides a robust predictive hazard profile.[1] Compounds such as 4,7-dichloroquinoline and various dichloroquinoxalines are known to be potent irritants and toxicants.[2][3]
Based on this data, we must operate under the assumption that this compound presents the following primary hazards:
-
Acute Toxicity : Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Severe Irritation : Expected to cause serious skin and eye irritation, with the potential for severe burns and damage upon direct contact.[2][3][5]
-
Respiratory Irritation : May cause irritation to the respiratory system if inhaled as a dust or aerosol.[3]
-
Environmental Hazard : Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[4]
Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas are likely to be produced.[2]
The Core Defense: Personal Protective Equipment (PPE) Selection
Your PPE is the final and most critical barrier between you and the chemical agent. The selection of appropriate PPE is not arbitrary; it is a scientifically-driven choice based on the anticipated routes of exposure. All handling of this compound must be conducted within a certified chemical fume hood.[1]
Eye and Face Protection: The Non-Negotiable Shield
Mandatory: ANSI-approved (or equivalent standard, e.g., EN 166) chemical splash goggles are required at all times.
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes or fine airborne particles. Chemical splash goggles form a protective seal, which is critical given the presumed severe eye-irritating nature of halogenated quinolines.[2] For operations with a higher risk of splashing, such as transfers of larger quantities or solutions, a full-face shield should be worn in conjunction with chemical splash goggles.
Skin Protection: A Two-Layer System
A. Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. This is your primary barrier against incidental contact and minor spills.
B. Gloves: The choice of glove material is paramount. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6] Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[1]
-
Expertise in Practice: For handling this compound, a double-gloving technique is strongly advised. This provides an additional layer of protection and a clear protocol for managing contamination. The outer glove can be removed and replaced immediately if contamination is suspected, preserving the integrity of the inner glove and preventing cross-contamination.
| Glove Material | Protection Level | Use Case | Justification & Key Considerations |
| Nitrile | Good to Excellent | Primary handling, incidental contact | Provides good resistance to a broad range of chemicals, including many chlorinated compounds. Check manufacturer's compatibility charts. Discard and replace immediately upon contamination. |
| Neoprene | Good | Extended contact, spill cleanup | Offers robust protection against acids, caustics, and some solvents. Less resistant to snags and punctures than nitrile. |
| Natural Rubber (Latex) | Poor to Fair | Not Recommended | Prone to degradation by halogenated organic compounds. Also a common allergen. |
| Vinyl/PVC | Poor | Not Recommended | Offers poor resistance to most organic solvents and should not be used for handling this compound. |
This table is a guideline. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.
Respiratory Protection: An Essential Precaution
All weighing and handling of solid this compound, and any procedure that could generate dust or aerosols, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Trustworthiness: If engineering controls like a fume hood are not available or are deemed insufficient, respiratory protection is mandatory. A NIOSH-approved (or equivalent) respirator with organic vapor and particulate cartridges (e.g., Type A filter conforming to EN14387) should be used. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Handling Protocol
This protocol establishes a self-validating system for safe handling, from preparation to temporary storage.
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the indicated safe height. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, glassware, weighing paper, solvent) and a designated, labeled waste container within the hood.
-
PPE Donning : Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.
-
Aliquotting the Compound : Carefully open the container inside the fume hood. Use a dedicated, clean spatula to weigh the desired amount of this compound onto weighing paper or into a tared vessel.
-
Dissolution/Reaction Setup : If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing. Cap the vessel immediately.
-
Post-Handling Decontamination : Once the handling is complete, securely close the primary container of this compound. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Wipe down the work surface within the fume hood.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and goggles. Finally, remove the inner gloves. Wash hands and forearms thoroughly with soap and water.[2]
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a significant risk to both personnel and the environment. Halogenated organic compounds require specific waste streams.[6]
-
Waste Segregation is Critical : All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste : All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and clearly labeled "Halogenated Liquid Waste" container.[6][7]
-
Container Management : Waste containers must be kept closed at all times except when adding waste.[7] They should be stored in a secondary containment bin within a designated satellite accumulation area.
-
Final Disposal : Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to federal, state, and local regulations.
Emergency Spill Protocol
In the event of a small spill inside a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully collect the absorbent material using non-sparking tools and place it in the "Halogenated Solid Waste" container.
-
Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.[7]
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
References
- TCI Chemicals. (2025, September 19). Safety Data Sheet: 2,6-Dichloroquinoxaline.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Quinoxaline, 2,3-dichloro-.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-6-fluoroaniline.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4,7-Dichloroquinoline.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dichloroaniline.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Lab Pro Inc. (n.d.). Safety Data Sheet: 2,6-Dichlorotoluene.
- University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from University of Wisconsin-Madison Environmental Health & Safety.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
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- 2. tcichemicals.com [tcichemicals.com]
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- 5. merckmillipore.com [merckmillipore.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
